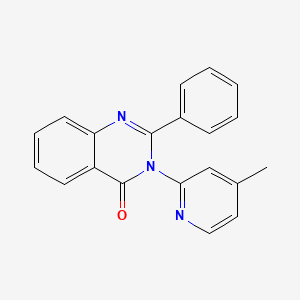

3-(4-methyl-2-pyridinyl)-2-phenyl-4(3H)-quinazolinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 3-(4-Methyl-2-pyridinyl)-2-phenyl-4(3H)-quinazolinone involves various synthetic routes and methodologies. A novel approach for synthesizing 4(3H)-quinazolinone derivatives starts with 2,3-pyridine dicarboxylic anhydride interacting with anthranilic acid, undergoing cyclodehydration, and treatment with hydrazine hydrate to produce a range of quinazolinone derivatives (Ammar, Y. et al., 2011).

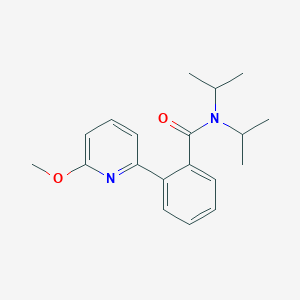

Molecular Structure Analysis

The molecular structure of 3-(4-Methyl-2-pyridinyl)-2-phenyl-4(3H)-quinazolinone is characterized by its quinazolinone core, substituted by a methyl-pyridinyl group and a phenyl group. The structural elucidation is often done using spectroscopic techniques such as NMR, FT-IR, and mass spectrometry, providing insight into its chemical behavior and reactivity.

Chemical Reactions and Properties

3-(4-Methyl-2-pyridinyl)-2-phenyl-4(3H)-quinazolinone undergoes various chemical reactions, leading to the formation of diverse derivatives with potential biological activities. It reacts with isocyanate, isothiocyanate, ethyl chloroacetate, and diethyl malonate to give urea, thiourea, thiazole, and pyrimidine derivatives, respectively (Ammar, Y. et al., 2011).

Applications De Recherche Scientifique

Metabolism and Excretion

Research on related quinazolinone compounds, such as methaqualone and its analogs, focuses on their metabolic fate and excretion patterns in humans and animals. For example, the study of the metabolism of 2-methyl-3-o-tolyl-4(3H)-quinazolinone (MTQ) in humans identified urinary metabolites, including 2-nitrobenzo-o-toluidide, revealing insights into the biotransformation processes these compounds undergo in the body (Murata & Yamamoto, 1970).

Carcinogenic Potential and Dietary Exposure

Several studies have explored the carcinogenic potential of heterocyclic amines (HCAs), compounds structurally or functionally related to quinazolinones, formed during the cooking of meat. Research indicates that humans are exposed to carcinogenic HCAs through their diet, with these compounds being detected in urine samples of individuals consuming cooked meats. The presence and concentration of these HCAs in urine suggest ongoing exposure to potentially carcinogenic compounds through food (Wakabayashi et al., 1993).

Health Effects and Drug Interactions

Research on the health effects of quinazolinone derivatives includes studies on their influence on human physiology, such as the inhibition of platelet aggregation by fluproquazone, another quinazolinone derivative. This illustrates the potential therapeutic applications of quinazolinone compounds in managing conditions like strains, sprains, or cardiovascular health through their anti-inflammatory and other pharmacological properties (Beveridge & Crawford, 1981).

Xenobiotic Metabolism

The interaction between dietary intake of HCAs and genetic variants in xenobiotic metabolizing genes highlights the importance of understanding how genetic differences can influence the metabolism and potential health effects of these compounds. Such research underscores the significance of personalized medicine and dietary recommendations based on genetic makeup to mitigate cancer risk associated with exposure to carcinogenic compounds in food (Koutros et al., 2009).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

3-(4-methylpyridin-2-yl)-2-phenylquinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O/c1-14-11-12-21-18(13-14)23-19(15-7-3-2-4-8-15)22-17-10-6-5-9-16(17)20(23)24/h2-13H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHQXRDPBRVXWLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methyl-pyridin-2-yl)-2-phenyl-3H-quinazolin-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-isopropyl-7-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-ylcarbonyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine dihydrochloride](/img/structure/B5554438.png)

![3-(1-methyl-2-{2-[1-(4-piperidinyl)-1H-1,2,3-triazol-4-yl]-1H-imidazol-1-yl}ethoxy)pyridine dihydrochloride](/img/structure/B5554442.png)

![N-[5-(4-methylbenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B5554444.png)

![2-(3-methoxypropyl)-9-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5554474.png)

![2-(2,3-dihydro-1H-inden-1-yl)-N-{[3-(2-thienylmethyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5554479.png)

![ethyl 2-(2-furoylamino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5554491.png)

![4-(3-chlorobenzyl)-9-(2-methoxyethyl)-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5554520.png)

![2-{2-[4-(benzyloxy)piperidin-1-yl]-2-oxoethyl}-5-(dimethylamino)pyridazin-3(2H)-one](/img/structure/B5554535.png)